molecular formula C6H11NO B12981272 Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol

Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol

Cat. No.: B12981272
M. Wt: 113.16 g/mol
InChI Key: BAZDKQVHVXEPRL-NGJCXOISSA-N
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Description

Rel-((1R,4S,5S)-2-azabicyclo[211]hexan-5-yl)methanol is a bicyclic compound featuring a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of photoredox catalysis and efficient annulation techniques are likely to be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The azabicyclo structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol can be compared with other similar compounds, such as:

These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its azabicyclo framework, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

[(1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl]methanol

InChI

InChI=1S/C6H11NO/c8-3-5-4-1-6(5)7-2-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1

InChI Key

BAZDKQVHVXEPRL-NGJCXOISSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1[C@H]2CO

Canonical SMILES

C1C2CNC1C2CO

Origin of Product

United States

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